2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-9-12(19-10(2)15-9)13(16)14-5-8-18-11-3-6-17-7-4-11/h11H,3-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKRLFMPOVKIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCSC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a cost-effective and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide involves several chemical transformations that yield a compound with a thiazole ring, which is known for its biological activity. The compound's structure includes a thiazole moiety linked to an oxan sulfanyl group, contributing to its potential pharmacological effects.
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Mechanism of Action : Thiazoles can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.
- Case Studies : In vitro tests demonstrated that derivatives of thiazole compounds possess effective antimicrobial properties comparable to standard antibiotics .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 2,4-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide | Antibacterial | Gram-positive and Gram-negative bacteria |
Anticancer Properties
The anticancer potential of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide has been explored through various studies:
- In Vitro Studies : The compound has shown significant cytotoxicity against several cancer cell lines. For example, it demonstrated high percent growth inhibition against human breast cancer cell lines (MCF7) and other tumor types .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of DNA synthesis and interference with cell cycle progression, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide:
- Functional Groups : The presence of the thiazole ring and the sulfanyl group significantly enhances biological activity.
- Modification Studies : Variations in substituents on the thiazole ring have been shown to affect both antimicrobial and anticancer activities, allowing for targeted modifications to improve potency .
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: Lacks the tetrahydropyran group, making it less soluble and potentially less bioavailable.
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiazole-5-carboxamide: Similar structure but without the dimethyl substitution, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the tetrahydropyran and dimethyl groups in 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide makes it unique. These groups contribute to its enhanced solubility, bioavailability, and potential biological activities compared to similar compounds .
Biological Activity
2,4-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is crucial for its biological activity. The presence of the oxan-4-ylsulfanyl group may enhance its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.
Biological Activity Overview
-
Anticancer Activity :
- Thiazole derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that modifications to the thiazole structure can significantly impact activity.
- For instance, compounds with electron-donating groups at specific positions on the thiazole ring exhibit enhanced cytotoxicity. The structure-activity relationship (SAR) suggests that the presence of the carboxamide group contributes to increased potency against tumor cells.
-
Antimicrobial Properties :
- Thiazoles have been reported to possess antimicrobial properties. Research indicates that certain thiazole derivatives exhibit significant inhibitory effects against a range of bacterial strains.
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anti-inflammatory Effects :
- Some thiazole derivatives demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo.
- The specific compound's ability to modulate inflammatory pathways could be attributed to its structural features.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory markers |
Case Study: Anticancer Activity
A recent study evaluated the anticancer efficacy of various thiazole derivatives, including 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide. The compound was tested against several cancer cell lines using the MTT assay to determine its IC50 values. Results indicated that the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting strong potential as an anticancer agent.
Case Study: Antimicrobial Activity
In another investigation, the antimicrobial activity of this thiazole derivative was assessed against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against resistant strains, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Basic: What are the common synthetic routes for preparing 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves:
Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 60–80°C) .
Substituent Introduction :
- 2,4-Dimethyl Groups : Methylation via alkyl halides or Mitsunobu reactions.
- Oxan-4-ylsulfanylethyl Sidechain : Thioether coupling using Lawesson’s reagent or phosphorus pentasulfide (e.g., in chloroform at 25–40°C) .
Carboxamide Coupling : Amide bond formation between the thiazole-5-carboxylic acid and the amine sidechain using EDCl/HOBt or DCC in DMF .
Key Challenges : Optimize reaction time and solvent polarity to avoid byproducts (e.g., use ultrasound-assisted methods to enhance yields ).
Basic: What spectroscopic and analytical methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm methyl groups (δ 2.3–2.6 ppm for thiazole-CH3) and oxane sulfanyl protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C14H21N2O2S2) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., similar thiazole derivatives in ) .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Basic: What in vitro bioassays are used to evaluate its biological activity?
Methodological Answer:
| Assay Type | Protocol | Example from Evidence |
|---|---|---|
| Antimicrobial | Disk diffusion/MIC against S. aureus and E. coli | Thiazole derivatives tested at 10–100 µg/mL |
| Anticancer | NCI-60 cell line panel (72h incubation, IC50 determination) | Sulfonamide derivatives screened at 1–10 µM |
| Enzyme Inhibition | Fluorescence-based assays (e.g., COX-2 or kinase targets) | Thiadiazole analogs with IC50 < 1 µM |
Advanced: How can researchers address low yields in the final amide coupling step?
Methodological Answer:
- Catalyst Optimization : Replace EDCl with T3P® (propylphosphonic anhydride) for higher efficiency in DCM .
- Solvent Screening : Test polar aprotic solvents (DMF vs. THF) to improve solubility .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions .
- Workup Strategies : Use SPE cartridges (C18) for rapid purification .
Advanced: How to resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ’s table) to identify critical substituents .
- Crystallographic Validation : Resolve ambiguous regiochemistry (e.g., oxane sulfanyl orientation) via X-ray .
- Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the oxane sulfanyl group .
- Salt Formation : Prepare hydrochloride salts via HCl/EtOAc .
- Co-solvents : Use Cremophor EL®/PEG-400 mixtures (tested in for similar thiazoles) .
Advanced: How to determine the mechanism of action for observed antitumor activity?
Methodological Answer:
Transcriptomic Profiling : RNA-seq on treated vs. untreated cancer cells (e.g., ’s cell line panel) .
Target Engagement Assays : Fluorescence polarization for kinase binding .
Molecular Dynamics : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
